G-749
G-749
Denfivontinib is an orally bioavailable inhibitor of both wild type and mutant forms of FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2), with potential antineoplastic activity. Upon administration, denfivontinib binds to and inhibits the activity of FLT3, including FLT3-ITD (internal tandem duplications), FLT3-D835Y as well as other mutants. This inhibits uncontrolled FLT3 signaling and results in the inhibition of proliferation in tumor cells overexpressing FLT3. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B lineage neoplasms and in acute myeloid leukemias, and plays a key role in tumor cell proliferation. In addition, denfivontinib also inhibits, to a lesser degree, the receptor tyrosine kinases AXL (UFO), Mer, Ret, vascular endothelial growth factor receptor 1 (VEGFR1), Fms, fibroblast growth factor receptors (FGFR) 1 and 3, and the serine/threonine kinases Aurora B and C.
Brand Name:
Vulcanchem
CAS No.:
1457983-28-6
VCID:
VC0548034
InChI:
InChI=1S/C25H25BrN6O2/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31)
SMILES:
CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5
Molecular Formula:
C25H25BrN6O2
Molecular Weight:
521.4 g/mol
G-749
CAS No.: 1457983-28-6
Cat. No.: VC0548034
Molecular Formula: C25H25BrN6O2
Molecular Weight: 521.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Denfivontinib is an orally bioavailable inhibitor of both wild type and mutant forms of FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2), with potential antineoplastic activity. Upon administration, denfivontinib binds to and inhibits the activity of FLT3, including FLT3-ITD (internal tandem duplications), FLT3-D835Y as well as other mutants. This inhibits uncontrolled FLT3 signaling and results in the inhibition of proliferation in tumor cells overexpressing FLT3. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B lineage neoplasms and in acute myeloid leukemias, and plays a key role in tumor cell proliferation. In addition, denfivontinib also inhibits, to a lesser degree, the receptor tyrosine kinases AXL (UFO), Mer, Ret, vascular endothelial growth factor receptor 1 (VEGFR1), Fms, fibroblast growth factor receptors (FGFR) 1 and 3, and the serine/threonine kinases Aurora B and C. |
|---|---|
| CAS No. | 1457983-28-6 |
| Molecular Formula | C25H25BrN6O2 |
| Molecular Weight | 521.4 g/mol |
| IUPAC Name | 8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one |
| Standard InChI | InChI=1S/C25H25BrN6O2/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31) |
| Standard InChI Key | SXWMIXPJPNCXQQ-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
| Canonical SMILES | CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
| Appearance | Solid powder |
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